Guanoxan-d4
Description
Guanoxan-d4 is a deuterated analog of Guanoxan, a compound historically investigated for its pharmacological properties. Deuterated compounds like this compound are often employed in analytical chemistry, metabolic studies, and drug development due to their enhanced stability and utility as internal standards in mass spectrometry . The substitution of hydrogen atoms with deuterium at specific positions (denoted by "d4") reduces metabolic degradation rates, thereby improving pharmacokinetic profiles in preclinical models.
Properties
CAS No. |
1794783-67-7 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
211.257 |
IUPAC Name |
2-[(5,6,7,8-tetradeuterio-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13)/i1D,2D,3D,4D |
InChI Key |
HIUVKVDQFXDZHU-RHQRLBAQSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N |
Synonyms |
(1,4-Benzodioxan-2-ylmethyl)guanidine-d4; 2-(Guanidinomethyl)-1,4-benzodioxan-d4; Guanoxane-d4; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine-d4; |
Origin of Product |
United States |
Preparation Methods
The synthesis of Guanoxan-d4 involves the incorporation of deuterium atoms into the Guanoxan molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1,4-benzodioxin.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms through a deuteration reaction.
Guanidination: The deuterated intermediate is then reacted with guanidine to form this compound.
The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other isotope-labeled compounds, involving strict control of reaction parameters to achieve high purity and yield .
Chemical Reactions Analysis
Guanoxan-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine moiety, where nucleophiles replace the guanidine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Guanoxan-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
Guanoxan-d4, like its unlabeled counterpart Guanoxan, acts as a sympatholytic agent. It inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in blood pressure. The molecular targets of this compound include adrenergic receptors, where it blocks the action of norepinephrine. The pathways involved in its mechanism of action include the inhibition of adrenergic signaling, resulting in vasodilation and reduced cardiac output .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compounds described in , such as 6m, 6n, and 6o, share functional groups with Guanoxan-d4, including thioxothiazolidinone and quinazolinone moieties. Below is a comparative analysis based on inferred structural and functional similarities:
Table 1: Structural and Functional Comparison
Key Findings :
Deuterium Effects: this compound’s deuterium substitution likely confers greater resistance to cytochrome P450-mediated metabolism compared to non-deuterated analogs like 6m–6o, which lack isotopic labeling . This property is critical for tracer studies in drug metabolism.
Bioactivity: Non-deuterated analogs (e.g., 6m–6o) exhibit diverse biological activities, such as antimicrobial and antioxidant effects, attributed to their electron-rich substituents (e.g., methoxy and benzodioxole groups) . This compound’s bioactivity remains uncharacterized in the provided evidence but may mirror its parent compound’s historical use in hypertension research.
Synthetic Complexity: The synthesis of deuterated compounds like this compound requires specialized reagents (e.g., deuterated solvents or precursors), whereas analogs in were synthesized via conventional condensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
